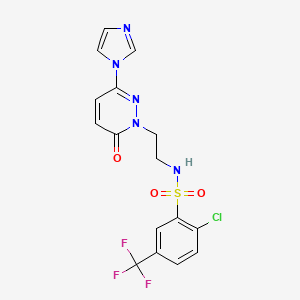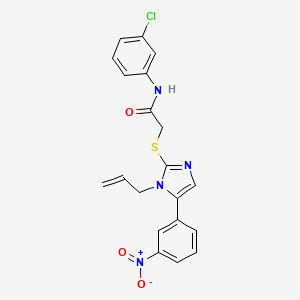
N-(4-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ETHYLPHENYL)-4-METHOXYBENZAMIDE” is an organic compound with the linear formula C16H17NO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as “N-(4-ethylphenyl)maleimide” are used as valuable intermediates in the synthesis of numerous polymers and other organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies of these compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, “N-(4-Ethylphenyl)maleimide” is a white crystalline solid, exhibiting a melting point of 142° C and a boiling point of 212° C .
Applications De Recherche Scientifique
1. Kinase Inhibition
The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily, which is significant in cancer research. For instance, in a study focusing on the discovery of a specific Met kinase inhibitor, similar dihydropyridine-3-carboxamides showed promising results in cancer therapy due to their high potency and selectivity (Schroeder et al., 2009).
2. Synthetic Chemistry
Dihydropyridine-3-carboxamides are also pivotal in synthetic chemistry, particularly in the formation of heterocyclic derivatives. A study demonstrated the synthesis of various derivatives, including dihydropyridinone, through oxidative carbonylation conditions, highlighting the compound's versatility in chemical synthesis (Bacchi et al., 2005).
3. Neuropharmacology
In neuropharmacology, compounds like N-(4-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been used to study their effects on serotonin receptors. A study using similar compounds explored the antagonistic effects on 5-HT1A receptors, which are crucial for understanding various neurological and psychiatric conditions (Craven et al., 1994).
4. Anticonvulsant Properties
The compound's structure is closely related to anticonvulsant enaminones. Research in this area focuses on understanding the hydrogen bonding and molecular interactions of such compounds, which is vital for developing new anticonvulsant drugs (Kubicki et al., 2000).
5. Antimicrobial Activity
Similar dihydropyridine derivatives have been studied for their antimicrobial activity. For instance, research on novel 1,2,4-triazol-3-one derivatives, which are structurally related, showed significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).
6. Material Science
In material science, the compound's derivatives are used in synthesizing intermediates for various applications. A study on X-ray powder diffraction data of a structurally similar compound highlighted its importance in the synthesis of anticoagulants (Wang et al., 2017).
Safety And Hazards
Orientations Futures
Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of similar compounds from the gut into the body, increase the efflux of these compounds from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of these compounds .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-11-5-7-12(8-6-11)17-16(20)13-10-18(2)15(19)9-14(13)21-3/h5-10H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICJHZIWBQAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)
![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2420445.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)
![(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2420448.png)
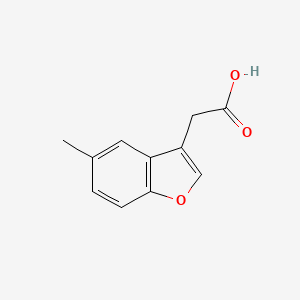
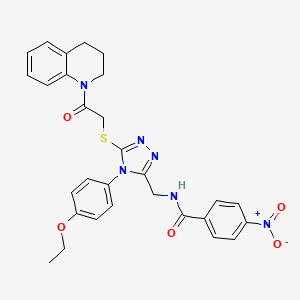

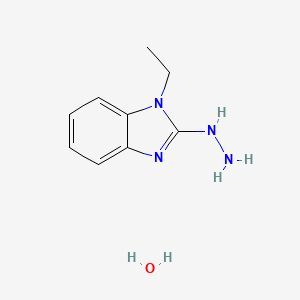
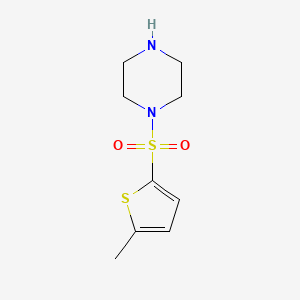
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)
